molecular formula C13H11ClN2O2 B1267609 Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate CAS No. 24755-82-6

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

Cat. No. B1267609
CAS RN: 24755-82-6
M. Wt: 262.69 g/mol
InChI Key: VXWYTPARKVGWFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate and its derivatives involves complex chemical reactions. For example, reactions of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate with different substituents have led to new derivatives with diverse biological activities, including analgesic, antiinflammatory, and immunosuppressive properties (Malinka, Zawisza, & Zajac, 1989).

Molecular Structure Analysis

Single-crystal X-ray diffraction studies provide insights into the molecular structure of derivatives, demonstrating various conformational arrangements based on the dihedral angles between the pyrimidine ring and the aryl substituents. These structural analyses are crucial for understanding the compound's reactivity and interactions (Stolarczyk et al., 2018).

Chemical Reactions and Properties

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, leading to the formation of thioethers, carboxylic acids, and ketones. These reactions are pivotal for synthesizing compounds with potential antimicrobial activities (El-kerdawy et al., 1990).

Scientific Research Applications

Antimicrobial and Antifungal Activity

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate has been studied for its potential in creating compounds with antimicrobial properties. For instance, its reaction with certain substances yielded compounds that exhibited in vitro activity against pathogenic micro-organisms, suggesting its use in developing antimicrobial agents (El-kerdawy et al., 1990). Furthermore, derivatives of this compound have shown significant to moderate antibacterial activity and promising antifungal properties (Shastri & Post, 2019).

Cytotoxicity in Cancer Research

This compound has been involved in the synthesis of novel derivatives that were tested for cytotoxic activity against cancer cell lines. Some derivatives, particularly those with specific substituents, demonstrated weak activity against certain cancer cell lines, providing a basis for further research in cancer treatment (Stolarczyk et al., 2018).

Synthesis of Novel Chemical Structures

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate serves as a key intermediate in the synthesis of various novel chemical structures. Its reactions under specific conditions have led to the creation of new pyrimidine derivatives and other heterocyclic compounds, expanding the possibilities in synthetic chemistry (Eynde et al., 2001).

Pharmaceutical Applications

This compound has been utilized in the synthesis of compounds with potential pharmaceutical applications. For example, its conversion into various esters and amides paves the way for the development of new drugs (Santilli et al., 1971).

Nonlinear Optical Properties

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate derivatives have been explored for their nonlinear optical properties, which are crucial in fields like photonics and optoelectronics. These studies provide valuable insights into the design of materials with specific electronic and optical characteristics (Hussain et al., 2020).

Safety And Hazards

The safety information for Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P260, P262, P270, P280, P305 + P351 + P338, P402 + P404, P422 . The signal word for this compound is "Warning" .

properties

IUPAC Name

ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-8-15-12(16-11(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWYTPARKVGWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286310
Record name ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

CAS RN

24755-82-6
Record name 24755-82-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 3,4-dihydro-4-oxo-2-phenylpyrimidine-5-carboxylate (12 g) and phosphorus oxychloride (22.6 g) is stirred at 90° C. for four hours. The reaction mixture is poured into ice-water, and the mixture is neutralized with 1N aqueous sodium hydroxide solution. The precipitates are collected by filtration, and washed with water to give the desired compound (11 g).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The title compound was prepared by (a) reaction of diethylethoxymethylenemalonate (31 g, 144 mmol) with benzamidine (22 g, 144 mmol) under basic conditions to afford ethyl 2-phenyl-4-hydroxypyrimidine-5-carboxylate in 64% yield in analogy to Example 15, (b) reaction of ethyl 2-phenyl-4-hydroxypyrimidine-5-carboxylate (1.5 g, 6 mmol) and POCl3 (9.4 g, 62 mmol) to afford 81% of ethyl 2-phenyl-4-chloropyrimidine-5-carboxylate in analogy to Example 7, (c) reaction of ethyl 2-phenyl-4-chloropyrimidine-5-carboxylate (12 g, 46 mmol) with hydrazine (4.4 g, 137 mmol) to afford 99% of ethyl 4-hydrazino-2-phenylpyrimidine-5-carboxylate in analogy to Example 18, (d) reaction of ethyl 4-hydrazino-2-phenylpyrimidine-5-carboxylate (12 g, 46 mmol) with citraconic anhydride (10 g, 92 mmol) to afford 75% (12 g) of the title compound (m.p. 155-156° C.) in analogy to Example 21.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
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Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

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